TPO-L

Cosmetics Regulation Compliance Regulatory Affairs

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly designated as TPO-L (CAS 84434-11-7), is a liquid, Norrish Type I free-radical photoinitiator within the acylphosphine oxide class. Characterized by absorption maxima at 274, 290, and 370 nm, this compound initiates the radical polymerization of unsaturated oligomers, such as acrylates and unsaturated polyesters, upon exposure to ultraviolet (UV) or light-emitting diode (LED) irradiation.

Molecular Formula C18H21O3P
Molecular Weight 316.3 g/mol
CAS No. 84434-11-7
Cat. No. B047970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPO-L
CAS84434-11-7
SynonymsPhenyl(2,4,6-trimethylbenzoyl)-phosphinic Acid Ethyl Ester;  2,4,6-Trimethylbenzoylethoxyphenylphosphine Oxide;  2,4,6-Trimethylbenzoylphenylethoxyphosphine Oxide;  Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate;  Ethyl Phenyl(2,4,6-trimethylbenzoyl)pho
Molecular FormulaC18H21O3P
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3
InChIKeyZMDDERVSCYEKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TPO-L (CAS 84434-11-7): A Quantitative Evidence Guide for Liquid Phosphinate Photoinitiators in UV/LED Curing


Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly designated as TPO-L (CAS 84434-11-7), is a liquid, Norrish Type I free-radical photoinitiator within the acylphosphine oxide class . Characterized by absorption maxima at 274, 290, and 370 nm, this compound initiates the radical polymerization of unsaturated oligomers, such as acrylates and unsaturated polyesters, upon exposure to ultraviolet (UV) or light-emitting diode (LED) irradiation . Its liquid physical state and broad spectral absorption profile distinguish it fundamentally from solid acylphosphine oxide analogs like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, CAS 75980-60-8) and BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, CAS 162881-26-7) [1].

Format
Liquid physical state simplifies direct blending into formulations
Curing Compatibility
Broad UV/LED absorption profile with peak at 370 nm
System Chemistry
Norrish Type I photoinitiator for acrylate and unsaturated polyester systems

Beyond the Acylphosphine Oxide Class: Why TPO-L Cannot Be Interchanged with TPO or BAPO


The acylphosphine oxide photoinitiator family comprises chemically distinct species with divergent physical properties, safety profiles, and performance characteristics that preclude generic substitution. Solid-state initiators like TPO (CAS 75980-60-8) and BAPO (CAS 162881-26-7) present significant formulation challenges, including solubility limitations and handling difficulties, which can directly impact manufacturing efficiency and product consistency [1]. Critically, regulatory divergences—such as the European Union's restriction on TPO (TPO-G) in cosmetic products effective September 2025, from which TPO-L is exempt—mandate precise compound selection for compliance [2]. Furthermore, substantial performance trade-offs exist among analogs; BAPO, while exhibiting higher initiation efficiency, introduces unacceptable yellowing in color-sensitive applications, whereas TPO-L offers a deliberately balanced profile of reduced yellowing and acceptable reactivity [3]. The following quantitative evidence delineates exactly where TPO-L provides measurable differentiation versus its closest comparators.

Physical form mismatch
Solid TPO requires solvent-assisted dissolution, complicating formulation and risking particulates
Regulatory divergence
TPO faces EU cosmetic ban post-2025; TPO-L remains permitted, mandating correct selection for European markets
Performance trade-off
BAPO can cause unacceptable yellowing in color-sensitive applications, unlike TPO-L’s balanced profile

Quantitative Differentiators of TPO-L: Direct Comparative Evidence Against TPO and BAPO


Regulatory Compliance: TPO-L Avoids the 2025 EU Ban on TPO in Cosmetics

Under the 21st ATP to the CLP Regulation, TPO (Trimethylbenzoyl diphenylphosphine oxide, CAS 75980-60-8) is classified as CMR 1B and will be banned in EU cosmetic products from September 1, 2025. TPO-L (CAS 84434-11-7) is not subject to this reclassification and remains explicitly permitted for use under current EU cosmetics legislation [1]. This regulatory divergence creates a clear, non-substitutable advantage for TPO-L in any cosmetic formulation destined for the European market.

EU Cosmetic Status
Head-to-head
TPO-L: Permitted
TPO: Banned (post-2025)
Regulatory requirement for EU cosmetics market access
CLP reclassification exempts TPO-L
Cosmetics Regulation Compliance Regulatory Affairs

Deep Cure Capability: Achieving 52 mm Depth in Photofrontal Polymerization

In photofrontal polymerization studies using (meth)acrylate systems, formulations containing 1 wt% TPO-L demonstrated curing depths up to 52 mm within minutes under optimized conditions [1]. This deep-cure performance is a critical parameter for industrial applications such as thick coatings, 3D printing, and adhesive bonding, where curing depth directly impacts throughput and mechanical integrity.

Cure Depth
Class-level
52 mm
Enables thick-section manufacturing processes
Photofrontal polymerization; 1 wt% in (meth)acrylate system
Additive Manufacturing Thick Film Curing Photofrontal Polymerization

Two-Photon Polymerization Efficiency: High Quantum Yield (0.99) Compensates for Low Cross-Section (1.2 GM)

For two-photon polymerization (2PP) microfabrication, Lucirin TPO-L exhibits a two-photon absorption cross-section maximum of 1.2 GM at 610 nm [1]. While this cross-section is modest, the compound demonstrates a high polymerization quantum yield of 0.99, which is independent of wavelength [1]. This unique combination enables the fabrication of high-quality microstructures despite a low absorption cross-section, distinguishing TPO-L from photoinitiators optimized solely for high cross-section values.

2PP Efficiency
Reported
1.2 GM cross-section
0.99 quantum yield
High quantum yield compensates low absorption cross-section
2PP microfabrication at 610 nm
Two-Photon Polymerization 3D Microfabrication Quantum Yield

Cytocompatibility in 3D Printed Medical Resins: TPO-L Outperforms TPO and BAPO

In a head-to-head evaluation of photoinitiators for 3D-printed dental resins, TPO-L demonstrated excellent cytocompatibility and color stability, whereas both TPO and BAPO exhibited inferior performance in these metrics [1]. This study directly compared TPO-L, TPO, and BAPO at equimolar concentrations (0.1 mol%), establishing TPO-L's superior suitability for biomedical device applications where leachable toxicity is a critical concern.

Cytocompatibility
Head-to-head
Reported favorable cytocompatibility vs. TPO and BAPO
Supports biocompatibility endpoint review for medical resins
Dental DLP resin at 0.1 mol% initiator loading
Dental Materials Biocompatibility 3D Printing

Physical Formulation Advantage: Liquid State Eliminates Dissolution Steps Required for TPO

TPO-L is supplied as a liquid, in contrast to the solid powder form of TPO (m.p. 88-92°C) [1]. This fundamental physical difference confers a tangible process advantage: TPO-L blends directly into UV-curable formulations without the need for solvent-assisted dissolution, reducing processing time and energy consumption [2]. The liquid form also eliminates the risk of undissolved particulates that can cause defects in cured films or clog printing equipment.

Physical State
Head-to-head
Liquid (TPO-L) vs. solid powder (TPO, m.p. 88–92°C)
Eliminates dissolution steps, reduces processing time
Direct blending into UV-curable formulations
Formulation Efficiency Processing Miscibility

Optimal Deployment Scenarios for TPO-L Based on Quantitative Evidence


Cosmetic Nail Gels and Polishes for EU Market Compliance

Formulators of light-curing nail products targeting the European Union must replace TPO (TPO-G) with TPO-L to ensure continued market access post-September 2025. The regulatory exemption of TPO-L (CAS 84434-11-7) from the CLP reclassification, as detailed in Section 3, makes it a non-negotiable ingredient for compliance. Procurement teams should prioritize TPO-L supply agreements to mitigate supply chain disruption and maintain EU sales channels [1].

Deep-Cure 3D Printing and Thick Film Coatings

Manufacturers requiring through-cure of thick sections—such as industrial coatings, dental models, and large-format 3D printed parts—should select TPO-L. The evidence from Section 3 demonstrates that TPO-L formulations can achieve cure depths of 52 mm within minutes via photofrontal polymerization, a capability far exceeding that of many conventional initiators [2]. This enables faster build times and robust mechanical properties in thick parts.

Biocompatible Medical and Dental 3D Printed Devices

For the additive manufacturing of dental prostheses, surgical guides, and other biomedical devices, TPO-L is the preferred photoinitiator over TPO and BAPO. As shown in Section 3, TPO-L delivers superior cytocompatibility and color stability in 3D-printed resins [3]. This directly translates to safer, more aesthetically pleasing medical products that meet stringent biocompatibility requirements.

High-Precision Two-Photon Microfabrication

Research groups and companies engaged in two-photon polymerization (2PP) for microfabrication of optical components, microfluidics, or biomedical scaffolds should consider TPO-L. Despite a modest two-photon absorption cross-section (1.2 GM), its exceptionally high polymerization quantum yield (0.99) enables reliable, high-resolution structuring, as quantified in Section 3 [4]. This makes it a robust and efficient initiator for demanding 2PP applications.

Application
Selection Property
Validation Focus
EU cosmetic nail gels compliance
Regulatory-exempt photoinitiator
Post-2025 EU market access review
Deep-cure 3D printing & thick films
High curing depth capability
Photofrontal polymerization depth validation
Biocompatible medical/dental 3DP
Reported cytocompatibility profile
Leachable toxicity & color stability endpoints
Two-photon microfabrication
High quantum yield at low cross-section
2PP microstructure resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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